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molecular formula C10H10N2O B8542939 1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one

1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one

Cat. No. B8542939
M. Wt: 174.20 g/mol
InChI Key: TWCNYBRZWGRNMP-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

To a stirred solution of ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate, enantiomer B, from Step B (1.50 g, 5.99 mmol) in H2O (50 mL) and EtOH (42 mL) was added sodium hydrosulfite (ca. 85%; 4.91 g, 24 mmol). The reaction mixture was stirred at ambient temperature for 1 h, then 3 N hydrochloric acid (14 mL, 42 mmol) was added and the solution was heated to 100° C. for 3 h. The cooled mixture was adjusted to pH 8 with saturated aqueous NaHCO3, then extracted with CH2Cl2 (6×200 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=175 (M+1).
Name
ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16]CC)=O)[CH2:7][NH:8]2)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.C([O-])(O)=O.[Na+]>O.CCO>[NH:8]1[C:9]2[C:5]3[CH:6]([CH2:13][C:14](=[O:16])[NH:1][C:4]=3[CH:12]=[CH:11][CH:10]=2)[CH2:7]1 |f:1.2.3,5.6|

Inputs

Step One
Name
ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OCC
Name
Quantity
4.91 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
42 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 100° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (6×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CC2CC(NC=3C=CC=C1C23)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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